N-DesMethyl-benztropine Hydrochloride
Description
Contextualizing N-DesMethyl-benztropine Hydrochloride as a Critical Research Compound
The primary role of this compound in research is as a fully characterized reference standard. axios-research.comaxios-research.com It is utilized in analytical method development, method validation (AMV), and for Quality Control (QC) applications during the synthesis and formulation stages of benztropine (B127874) drug development. axios-research.comaxios-research.com Its availability as a purified compound allows for the accurate identification and quantification of it as an impurity or metabolite in samples containing benztropine. clearsynth.com
This compound is designated as "Benzatropine Mesylate USP Related Compound A," which underscores its importance in regulatory compliance and quality assurance for the pharmaceutical ingredient benztropine. clearsynth.com The use of such reference standards is essential for ensuring the purity and consistency of active pharmaceutical ingredients (APIs). axios-research.com Researchers also use stable isotope-labeled versions, such as N-Desmethyl Benztropine-d5, for advanced analytical applications. axios-research.com
Below is a table detailing the key chemical properties of this compound.
| Property | Data | Source(s) |
| IUPAC Name | (1R,5S)-3-benzhydryloxy-8-azabicyclo[3.2.1]octane;hydrochloride | |
| Synonyms | endo-3-(Diphenylmethoxy)-8-azabicyclo[3.2.1]octane Hydrochloride; 3α-(Diphenylmethoxy)-1αH,5αH-nortropane Hydrochloride; Benzatropine Mesylate USP Related Compound A | clearsynth.com |
| Molecular Formula | C₂₀H₂₄NOCl | |
| Molecular Weight | 329.87 g/mol | |
| CAS Number | 25471-67-4 | axios-research.comclearsynth.comlgcstandards.com |
| Appearance | Off-White Solid | |
| Melting Point | 250-252°C | chemicalbook.com |
| Purity | >95% | lgcstandards.com |
Significance within Benztropine Research and Development
The significance of this compound is intrinsically linked to the pharmacology and metabolism of its parent compound, benztropine. Benztropine is known to undergo extensive metabolism, primarily through processes like N-oxidation, N-dealkylation, and ring hydroxylation, leading to the formation of multiple metabolites. drugbank.comprobes-drugs.org N-Desmethyl-benztropine is a direct product of the N-dealkylation of benztropine. probes-drugs.org
Preclinical studies have identified N-desmethylbenztropine as one of several key metabolites of benztropine found in urine and bile. nih.gov Therefore, studying this compound is critical for building a complete pharmacokinetic profile of benztropine. Understanding the formation and activity of metabolites is a fundamental aspect of drug development, as these derivatives can have their own pharmacological effects.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H24ClNO |
|---|---|
Molecular Weight |
329.9 g/mol |
IUPAC Name |
3-benzhydryloxy-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-3-7-15(8-4-1)20(16-9-5-2-6-10-16)22-19-13-17-11-12-18(14-19)21-17;/h1-10,17-21H,11-14H2;1H |
InChI Key |
BFYHSYWBHUBSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Advanced Chemical Synthesis and Characterization Methodologies for N Desmethyl Benztropine Hydrochloride
Development of Robust Synthetic Pathways for N-Desmethyl-benztropine Hydrochloride
The synthesis of this compound, also known by its chemical synonym endo-3-(Diphenylmethoxy)-8-azabicyclo[3.2.1]octane Hydrochloride, primarily involves the N-demethylation of its parent compound, benztropine (B127874). Various strategies have been developed for the N-demethylation of alkaloids and related N-methylated compounds, which are applicable to the production of N-Desmethyl-benztropine.
One of the classical methods that can be employed is the von Braun reaction . This reaction involves treating the tertiary amine (benztropine) with cyanogen (B1215507) bromide, which leads to the formation of an N-cyano-N-demethylated intermediate. Subsequent hydrolysis of this intermediate under acidic or basic conditions yields the secondary amine, N-Desmethyl-benztropine. chemicalbook.com However, this method can sometimes result in decomposition of the product, particularly during the hydrolysis step. nih.gov
More contemporary and robust methods often involve oxidative N-demethylation. One such approach is the formation of an N-oxide intermediate . Benztropine can be oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) to form benztropine-N-oxide. This intermediate can then be treated with a transition metal catalyst, such as iron(0) powder or ferrocene, to facilitate the N-demethylation, yielding N-Desmethyl-benztropine. mdpi.comresearchgate.net This method is often cleaner and proceeds under milder conditions compared to the von Braun reaction.
Another effective method involves the use of chloroformate reagents , such as ethyl chloroformate or 2,2,2-trichloroethyl chloroformate. These reagents react with the tertiary amine to form a carbamate (B1207046) intermediate. The subsequent cleavage of the carbamate group, for instance by treatment with zinc in acetic acid, affords the desired N-demethylated product. chemicalbook.com
A combinatorial approach to generate libraries of benztropine analogs has also been described, which involves the synthesis of N-normethylbenztropine analogs that can be further functionalized. nih.gov While not a direct synthesis of N-Desmethyl-benztropine, the initial steps involving the creation of the nortropane skeleton are highly relevant.
Finally, the synthesized N-Desmethyl-benztropine free base is converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and handling properties. nih.gov The melting point of this compound has been reported to be in the range of 250-252°C (with decomposition). chemicalbook.com
Application of Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of this compound
The structural confirmation and purity analysis of this compound are accomplished through a combination of sophisticated spectroscopic and chromatographic methods. The availability of reference standards, including deuterated analogs like N-Desmethyl-benztropine-d5, is crucial for analytical method development and validation. nist.gov
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the diphenylmethoxy group, as well as signals for the protons of the nortropane skeleton. The absence of the N-methyl signal, which is present in the spectrum of benztropine, is a key indicator of successful demethylation. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule, further confirming its structure. While specific spectral data for this compound is not widely published in public domains, representative data can be inferred from the spectra of closely related tropane (B1204802) alkaloids. researchgate.netresearchgate.netchemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-Desmethyl-benztropine, the expected molecular ion peak would correspond to its molecular formula, C₂₀H₂₃NO. clearsynth.com Electron ionization (EI) mass spectrometry of the parent compound, benztropine, shows a characteristic fragmentation pattern, and a similar analysis of N-Desmethyl-benztropine would reveal fragments corresponding to the loss of various parts of the molecule, aiding in its identification. nist.govresearchgate.net High-resolution mass spectrometry (HRMS) provides the exact mass, which further confirms the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond of the secondary amine, the C-O-C ether linkage, and the aromatic C-H and C=C bonds of the phenyl groups. nih.gov
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound and for separating it from its parent compound and other impurities. nih.gov Reversed-phase HPLC methods, often using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, are commonly employed. nih.gov The purity is determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.
The table below summarizes the key analytical techniques and their expected findings for the characterization of this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons, nortropane skeleton protons, and absence of N-methyl signal. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the diphenylmethoxy and nortropane moieties. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the free base (293.41 g/mol ). clearsynth.com |
| IR Spec. | Absorption bands for N-H, C-O-C, and aromatic C-H and C=C bonds. |
| HPLC | A single major peak indicating high purity, with retention time differing from benztropine. |
Stereochemical Analysis and Enantiomeric Resolution of this compound and its Derivatives
N-Desmethyl-benztropine possesses stereogenic centers, making it a chiral molecule that can exist as a pair of enantiomers. The stereochemistry of the tropane ring and the diphenylmethoxy group can influence the biological activity of the molecule. Therefore, the stereochemical analysis and resolution of its enantiomers are of significant interest.
The development of stereoselective synthetic routes can provide access to specific enantiomers. Asymmetric synthesis strategies, which have been successfully applied to related alkaloids, could potentially be adapted for the enantioselective synthesis of N-Desmethyl-benztropine. nih.gov
The primary method for separating the enantiomers of chiral compounds like N-Desmethyl-benztropine is chiral High-Performance Liquid Chromatography (chiral HPLC) . mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Commonly used CSPs for the resolution of chiral amines and related compounds include those based on polysaccharides like cellulose (B213188) and amylose, often derivatized with phenylcarbamates (e.g., Chiralpak® series). nih.govrsc.org The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The addition of small amounts of an acidic or basic modifier can also improve the resolution. nih.gov
The process of developing a chiral HPLC method involves screening different CSPs and mobile phase compositions to find the conditions that provide the best separation (resolution) between the enantiomeric peaks. Once a suitable method is established, it can be used to determine the enantiomeric purity of a sample of this compound.
The table below outlines the key aspects of the stereochemical analysis of this compound.
| Analytical Aspect | Methodology | Key Parameters |
| Enantiomeric Separation | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Chiral Stationary Phase (e.g., Chiralpak®), Mobile Phase Composition, Flow Rate, Temperature |
| Stereochemical Assignment | Comparison with stereochemically defined standards, advanced NMR techniques (e.g., NOE), X-ray crystallography | - |
| Enantiomeric Purity | Calculation of the peak area ratio of the two enantiomers in the chiral chromatogram | - |
Comprehensive Metabolic Profiling and Biotransformation Pathways of Benztropine Leading to N Desmethyl Benztropine
Identification and Characterization of N-DesMethyl-benztropine as a Major Phase I Metabolite of Benztropine (B127874)
The identification of N-Desmethyl-benztropine as a principal metabolite has been established through a combination of in vitro and in vivo studies. These investigations have confirmed that the removal of a methyl group from the nitrogen atom of the tropane (B1204802) ring is a primary metabolic step for the parent compound, benztropine.
In vitro models are essential for elucidating the metabolic pathways of xenobiotics by isolating specific organs, tissues, or enzymes. nih.gov For benztropine, hepatic systems are the primary focus, as the liver is the main site of drug metabolism. nih.govnih.gov Studies utilizing liver fractions, such as microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes, have been instrumental. mdpi.com These systems provide the necessary enzymatic machinery, including Cytochrome P450 enzymes and flavin-containing monooxygenases (FMO), to facilitate Phase I reactions like N-demethylation. bioivt.com
Research on benztropine analogs using rat and human liver Supersomes—microsomes expressing single, specific CYP enzymes—has been conducted to pinpoint the enzymes responsible for their metabolism. nih.gov While direct studies on benztropine are limited in the provided literature, these analog studies offer significant insight into the probable metabolic pathways. Furthermore, extrahepatic metabolism, for instance in the intestine, can be investigated using models like Caco-2 cell monolayers, which have been used to study the transport and efflux of benztropine analogs. nih.gov
Preclinical studies using animal models, particularly rats, have been fundamental in identifying the array of metabolites produced from benztropine administration. In these studies, after administering benztropine, metabolites are isolated from biological samples such as urine and bile for structural characterization. nih.gov
Research has successfully identified several key metabolites, confirming that N-demethylation is a significant biotransformation pathway. nih.gov Alongside the unchanged parent drug, N-Desmethyl-benztropine was identified as a major metabolite. nih.gov Other metabolites resulting from parallel or subsequent metabolic steps, such as N-oxidation and aromatic hydroxylation, were also characterized. nih.gov These findings from animal models provide a comprehensive in vivo map of benztropine's metabolic fate. nih.gov
Table 1: Identified Metabolites of Benztropine in Rat Urine and Bile
| Metabolite Name | Metabolic Pathway(s) |
| N-Desmethyl-benztropine | N-Demethylation (Phase I) |
| Benztropine N-Oxide | N-Oxidation (Phase I) |
| 4'-Hydroxybenztropine | Aromatic Hydroxylation (Phase I) |
| N-Desmethyl-4'-hydroxybenztropine | N-Demethylation & Aromatic Hydroxylation (Phase I) |
| 4'-Hydroxybenztropine N-Oxide | Aromatic Hydroxylation & N-Oxidation (Phase I) |
| Methoxy-4'-hydroxybenztropine | Aromatic Hydroxylation & Methylation |
Source: Adapted from He, H., McKay, G., & Midha, K.K. (1995). nih.gov
Elucidation of Cytochrome P450-Mediated N-Demethylation Mechanisms
The N-demethylation of benztropine to form N-Desmethyl-benztropine is a classic Phase I metabolic reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These enzymes are primarily located in the endoplasmic reticulum of hepatocytes. The process involves the enzymatic oxidation of the N-methyl group, leading to an unstable intermediate that spontaneously decomposes, releasing formaldehyde (B43269) and the N-demethylated amine, N-Desmethyl-benztropine. mdpi.com
While specific data on benztropine is sparse in the reviewed literature, studies on a chlorinated analog provide strong evidence for the involvement of specific CYP isoforms. Screening of 4',4''-dichloro-benztropine against a panel of human and rat CYP enzymes identified several key players in its metabolism. nih.gov
Table 2: Cytochrome P450 Enzymes Involved in the Metabolism of a Benztropine Analog
| Enzyme Source | Identified CYP Isoforms |
| Human | CYP2D6, CYP2C19 |
| Rat | CYP2C11, CYP3A1 |
Source: Adapted from Agrawal et al. (2007). nih.gov
This information suggests that CYP2D6 and CYP2C19 are likely the primary enzymes responsible for the N-demethylation of benztropine in humans. Genetic polymorphisms in these enzymes could potentially lead to inter-individual variability in the metabolism and clinical response to benztropine. mdpi.com
Subsequent Phase II Metabolism and Conjugation of N-DesMethyl-benztropine
Following its formation via Phase I N-demethylation, N-Desmethyl-benztropine can undergo further metabolism. The metabolic pathways can proceed in two directions: additional Phase I reactions or direct entry into Phase II conjugation.
The identification of the metabolite N-desmethyl-4'-hydroxybenztropine in preclinical studies demonstrates that N-Desmethyl-benztropine can serve as a substrate for further Phase I oxidation, specifically aromatic hydroxylation. nih.gov This step adds a hydroxyl group to one of the phenyl rings, creating a new site for conjugation.
This newly formed hydroxyl group makes the metabolite a suitable substrate for Phase II metabolic enzymes. mdpi.com Phase II reactions involve the conjugation of the metabolite with endogenous polar molecules, which significantly increases its water solubility and facilitates its excretion from the body, typically via urine or bile. The primary Phase II conjugation pathways for a hydroxylated metabolite include:
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of a glucuronic acid moiety.
Sulfation: Catalyzed by sulfotransferases (SULTs), this involves the addition of a sulfonate group.
Although direct evidence for the specific conjugated products of N-Desmethyl-benztropine is not detailed in the provided search results, the presence of its hydroxylated downstream metabolite strongly implies that these conjugation pathways are the logical and expected final steps in its biotransformation and elimination. nih.govmdpi.com
Pharmacological Characterization and Receptor Ligand Interactions of N Desmethyl Benztropine Hydrochloride
Comparative Receptor Binding Kinetics and Affinity Profiling
Dopamine (B1211576) Transporter (DAT) Binding and Reuptake Inhibition Properties
Specific binding affinity data (such as Kᵢ values) and functional inhibition data (such as IC₅₀ values) for N-Desmethyl-benztropine Hydrochloride at the dopamine transporter are not available in the reviewed literature.
Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity and Affinity
Quantitative data on the binding affinity of this compound for the different muscarinic acetylcholine receptor subtypes (M1-M5) are not publicly documented.
Histamine (B1213489) H1 Receptor Affinity and Antagonism
The binding affinity (Kᵢ value) of this compound for the histamine H1 receptor has not been reported in the available scientific literature.
Examination of Binding to Other Relevant Neurotransmitter Receptors
A broader screening of this compound against a panel of other neurotransmitter receptors has not been published, precluding any detailed discussion on its selectivity profile.
In Vitro Pharmacodynamic Assays of this compound
Neurotransmitter Release and Uptake Modulation in Synaptosomes and Cell Lines
Specific studies detailing the effects of this compound on neurotransmitter release and uptake in isolated nerve terminals (synaptosomes) or in cultured cell lines expressing relevant transporters or receptors are not available in the public domain.
Receptor-Mediated Signaling Pathway Investigations
The interaction of N-substituted benztropine (B127874) analogs with the dopamine transporter (DAT) influences the conformational state of the transporter, which is a key aspect of their receptor-mediated signaling. Studies have suggested that the "atypical" behavioral profile of these analogs may be linked to their ability to stabilize different DAT conformations compared to typical stimulants like cocaine. nih.gov For example, the binding of some benztropine analogs to the DAT has been found to be less sensitive to sodium ion concentrations, a characteristic that distinguishes them from cocaine and other standard DAT inhibitors. nih.gov
Research involving mutations of the human dopamine transporter (hDAT) has provided further insight into the binding and functional effects of benztropine analogs. For instance, a mutation at tyrosine 335 to alanine (B10760859) (Y335A) in the hDAT, which promotes an inward-facing conformation of the transporter, had a less pronounced effect on the potency of benztropine analogs compared to cocaine analogs. nih.gov This suggests that benztropine analogs may have a different mode of interaction with the DAT that is less dependent on the specific conformational state preferred by cocaine.
Furthermore, investigations into the binding sites within the DAT have revealed that benztropine and its analogs likely bind within the primary substrate-binding pocket, with their diphenyl rings positioned between transmembrane helices 3 and 10. nih.gov This binding site overlaps with that of dopamine itself. nih.gov The specific interactions within this pocket, influenced by the N-substituents of the benztropine analogs, are thought to be crucial in determining their unique pharmacological profiles. While detailed signaling pathway studies specifically for this compound are not extensively available, the research on its parent compound and analogs provides a foundational understanding of its likely mechanisms of action at the receptor level.
Structure Activity Relationship Sar Studies Centered on N Desmethyl Benztropine Scaffolds
Systematic Analysis of N-Demethylation's Impact on Pharmacological Activity and Selectivity
In a study examining various N-substituted analogs of 4′,4′′-di-fluoro-benztropine, the N-methyl analog (AHN 1-055) displayed high affinity for the DAT. doi.org While this is not a direct comparison with the N-desmethyl compound, it underscores the importance of the N-substituent in modulating DAT affinity. The affinity of N-substituted analogs at the norepinephrine (B1679862) and serotonin (B10506) transporters was found to be considerably lower than at the DAT, indicating a degree of selectivity for the dopamine (B1211576) transporter. doi.org
The following table summarizes the binding affinities (Ki values in nM) of various N-substituted benztropine (B127874) analogs at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as the M1 muscarinic receptor. Although N-Desmethyl-benztropine is not explicitly included, the data for the N-methyl analog (AHN 1-055) provides a valuable reference point.
| Compound | N-Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | M1 Ki (nM) |
| AHN 1-055 | -CH₃ | 11 | 457 | 376 | 11.6 |
| Analog 1 | -CH₂CH=CH₂ | 108 | 4810 | 3260 | 1030 |
| Analog 2 | -CH₂CH₂CN | 49 | 1340 | 1230 | 177 |
| Analog 3 | -(CH₂)₃CN | 8.5 | 1020 | 2150 | 580 |
Data compiled from a study on N-substituted 4′,4′′-diF-BZT analogs. doi.org
Application of Chemoinformatics and Molecular Docking in SAR Derivation
Chemoinformatics and molecular docking are indispensable tools in modern drug discovery, providing insights into ligand-receptor interactions at the atomic level and guiding the rational design of new compounds. nih.govnih.gov In the context of N-Desmethyl-benztropine and its analogs, these computational methods have been employed to understand their binding modes at the dopamine transporter.
Molecular modeling studies, often based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT) as a homolog for DAT, have suggested that benztropine analogs bind within the substrate-binding pocket of the DAT. nih.govnih.gov These models indicate that the binding site for benztropines overlaps with that of dopamine and cocaine. nih.gov
Docking studies have revealed that specific residues within the DAT binding pocket are crucial for the affinity of benztropine analogs. For example, mutations of residues such as Val152, Ser422, and Asn157 have been shown to decrease the affinity for benztropine and its analog JHW007. nih.gov Furthermore, computational models have predicted a polar interaction between a fluorine substituent on the phenyl ring of some analogs and Asn157. nih.gov
Molecular dynamics (MD) simulations have provided further insights into the dynamic nature of the interaction between N-substituted benztropine analogs and the DAT. nih.govnih.govresearchgate.netsigmaaldrich.com These simulations have suggested that some atypical DAT inhibitors, including certain benztropine analogs, may stabilize a different conformation of the transporter compared to cocaine, potentially contributing to their distinct behavioral profiles. nih.govnih.govresearchgate.netsigmaaldrich.com For instance, some analogs appear to favor a more cytoplasmic-facing conformation of the DAT, in contrast to cocaine which stabilizes an extracellular-facing conformation. nih.govnih.govresearchgate.netsigmaaldrich.com
Stereochemical Influences on Ligand-Receptor Interactions within the N-DesMethyl-benztropine Series
Stereochemistry plays a critical role in the interaction of drugs with their biological targets, and the N-Desmethyl-benztropine series is no exception. The tropane (B1204802) ring system of benztropine contains chiral centers, leading to the possibility of different stereoisomers with distinct pharmacological activities.
While specific studies focusing solely on the stereochemistry of N-Desmethyl-benztropine analogs are limited, research on broader benztropine analogs has highlighted the importance of stereoselectivity. For instance, in a series of 6-substituted benztropines, a marked enantioselectivity was observed for the 6β-methoxylated compounds, with the (1R)-isomers being more potent than the corresponding (1S) compounds.
In the case of the N-substituted analog GA2-50, which features a chiral N-substituent, initial reports suggested stereoselectivity for DAT binding. nih.gov However, subsequent investigations indicated no significant stereoselectivity at the DAT, although a twofold difference in affinity was observed at muscarinic M1 receptors. nih.gov This highlights the nuanced and sometimes unpredictable role of stereochemistry in determining receptor affinity and selectivity.
The development of stereoselective syntheses is crucial for isolating and evaluating the individual stereoisomers of N-Desmethyl-benztropine analogs. mdpi.com Such studies are essential for elucidating the precise three-dimensional requirements of the receptor binding sites and for developing more potent and selective therapeutic agents.
Advanced Analytical Methodologies for the Detection and Quantification of N Desmethyl Benztropine Hydrochloride
Development and Validation of Chromatographic Techniques for Trace Analysis
The development of robust analytical methods is essential for accurately detecting and quantifying N-Desmethyl-benztropine Hydrochloride, particularly at the low concentrations expected in biological samples or as an impurity in pharmaceutical formulations. Chromatographic techniques are central to achieving the necessary selectivity and sensitivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of this compound in complex biological matrices like plasma, urine, and bile. Its high selectivity and sensitivity allow for direct measurement with minimal sample preparation. Research on benztropine (B127874) metabolism has successfully utilized microcolumn LC-electrospray mass spectrometry (ES LC/MS) to isolate and identify N-desmethylbenztropine from rat urine and bile, demonstrating the technique's applicability. nih.gov
A typical LC-MS/MS method involves a liquid chromatography system to separate the analyte from other matrix components, followed by a tandem mass spectrometer for detection and quantification. The selection of the chromatographic column and mobile phase is critical for achieving good separation. For compounds like N-Desmethyl-benztropine, a reverse-phase C18 or a mixed-mode column can be effective. sielc.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. While a specific validated method for this compound is not widely published, a general approach can be outlined.
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | Hypothetical m/z 294.2 → [Product Ion] |
| Internal Standard | Deuterated analog (e.g., N-Desmethyl Benztropine-d5) axios-research.com |
This table presents hypothetical yet representative parameters based on the analysis of similar compounds.
Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of benztropine and its metabolites, including N-Desmethyl-benztropine. nih.gov GC-MS often requires a derivatization step to increase the volatility and thermal stability of the analyte, which is common for compounds containing polar functional groups. This process can enhance chromatographic peak shape and improve sensitivity.
For N-Desmethyl-benztropine, which has a secondary amine, derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) derivative is a common strategy. Following separation on a capillary GC column, the compound is detected by a mass spectrometer, typically using electron impact (EI) ionization.
Table 2: Representative GC-MS Parameters for N-Desmethyl-benztropine Analysis
| Parameter | Condition |
|---|---|
| Derivatization | |
| Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Reaction | Heat at 60-80°C for 30 minutes |
| Chromatography | |
| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 270°C |
| Oven Program | Initial 150°C, ramp to 300°C at 15°C/min |
| Mass Spectrometry | |
| Ionization Mode | Electron Impact (EI, 70 eV) |
| Monitored Ions | Based on fragmentation pattern of the derivatized compound |
This table outlines typical parameters for the GC-MS analysis of a derivatized amine.
Utilization of this compound as a Reference Standard
This compound is a crucial tool in the pharmaceutical industry, where it serves as a well-characterized chemical reference standard. axios-research.com Such standards are indispensable for ensuring the quality, safety, and efficacy of benztropine drug products.
N-Desmethyl-benztropine is a known impurity and metabolite of benztropine. nih.gov As such, its presence and quantity in the final benztropine drug product must be monitored and controlled within acceptable limits as defined by regulatory bodies like the USP and FDA. The availability of a high-purity this compound reference standard allows pharmaceutical manufacturers to:
Identify and confirm the presence of this specific impurity in their benztropine active pharmaceutical ingredient (API) and finished products.
Quantify the level of the impurity to ensure it does not exceed specified thresholds. The United States Pharmacopeia (USP) provides guidance on impurity limits in drug substances and products. uspnf.com
Develop and validate analytical methods specifically designed to separate N-Desmethyl-benztropine from the parent compound and other potential impurities.
The this compound reference standard is explicitly used for analytical method validation (AMV) and quality control (QC) applications throughout the drug development process. axios-research.comaxios-research.com Its use is integral to demonstrating that an analytical method is suitable for its intended purpose.
During method validation, the reference standard is used to assess key performance characteristics of the analytical procedure.
Table 3: Applications of this compound Reference Standard in Method Validation
| Validation Parameter | Application of Reference Standard |
|---|---|
| Specificity/Selectivity | The standard is used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities or the parent drug. This is often shown by spiking a sample with the standard and observing a well-resolved peak. |
| Linearity | A series of solutions of the reference standard at different known concentrations are analyzed to demonstrate a linear relationship between the concentration and the analytical response. |
| Accuracy | The standard is used to determine how close the method's results are to the true value. This is often done by spiking a blank matrix with a known amount of the standard and measuring the recovery. |
| Precision | The standard is analyzed multiple times to assess the degree of scatter between a series of measurements, demonstrating the method's repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The standard is used to determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
In routine quality control, the reference standard is used as a benchmark to ensure that the manufacturing process for benztropine is consistent and that the final product meets all quality specifications before release.
Future Research Directions and Translational Perspectives for N Desmethyl Benztropine Hydrochloride
Exploration of Novel Biotransformation Pathways and Enzymes
Future research will likely focus on delineating the precise enzymatic processes responsible for these transformations. Studies on benztropine (B127874) analogs suggest that cytochrome P450 (CYP) enzymes are central to their metabolism. nih.gov For instance, the analog 4',4''-diCl BZT was identified as a substrate for human CYP2D6 and CYP2C19, while another N-substituted analog, GA2-50, is metabolized by human CYP2D6, CYP2C19, and CYP2E1. nih.govnih.gov The N-demethylation of benztropine to form N-Desmethyl-benztropine is thus hypothesized to be mediated by these or similar CYP isoforms.
Further investigation is needed to identify all contributing enzymes and potential alternative biotransformation pathways. This knowledge is critical for predicting drug-drug interactions, understanding inter-individual variability in metabolism, and designing new analogs with optimized metabolic stability.
Table 1: Cytochrome P450 (CYP) Enzymes Implicated in the Metabolism of Benztropine Analogs
| Enzyme Family | Specific Isoform | Role in Metabolism | Reference |
| Human CYP2D6 | CYP2D6 | Substrate metabolism for various benztropine analogs. | nih.gov, nih.gov |
| Human CYP2C19 | CYP2C19 | Substrate metabolism for various benztropine analogs. | nih.gov, nih.gov |
| Human CYP2E1 | CYP2E1 | Substrate metabolism for benztropine analog GA2-50. | nih.gov |
| Rat CYP2C11 | CYP2C11 | Substrate metabolism for benztropine analogs. | nih.gov, nih.gov |
| Rat CYP3A1 | CYP3A1 | Substrate metabolism for benztropine analogs. | nih.gov, nih.gov |
Development of Advanced Imaging Ligands Based on N-DesMethyl-benztropine Structures
The high affinity and selectivity of benztropine analogs for the dopamine (B1211576) transporter (DAT) make their structural scaffolds ideal for the development of advanced molecular imaging probes for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.govnih.gov These imaging techniques allow for the in-vivo quantification of DAT density, which is a key biomarker for assessing the integrity of dopaminergic neurons in conditions like Parkinson's disease. researchgate.net
The N-Desmethyl-benztropine structure serves as a valuable template for creating novel radioligands. By labeling this or related structures with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), researchers can create tracers that specifically bind to DAT in the brain. researchgate.net The development of such ligands focuses on achieving favorable properties, including high brain permeability, rapid binding kinetics, high selectivity over other monoamine transporters, and minimal formation of brain-penetrant radioactive metabolites. nih.govresearchgate.net
Research in this area involves structure-activity relationship (SAR) studies to optimize ligand affinity and selectivity. For example, modifications like methoxylation on the benztropine bridge have been shown to produce potent and selective DAT ligands. nih.gov The ultimate goal is to develop imaging agents that provide clearer signals and more accurate quantification of DAT levels, aiding in early diagnosis, disease monitoring, and the evaluation of therapeutic interventions. nih.gov
Table 2: Examples of Tropane-Based PET Ligands for Dopamine Transporter (DAT) Imaging
| Ligand | Isotope | Imaging Modality | Target | Key Characteristic | Reference |
| [¹⁸F]FECNT | Fluorine-18 | PET | DAT | Used to image DAT integrity in striatal terminals. | researchgate.net |
| [¹¹C]CFT | Carbon-11 | PET | DAT | Specifically binds to presynaptic DAT, reflecting dopaminergic function. | researchgate.net |
| [¹⁸F]LBT999 | Fluorine-18 | PET | DAT | A selective radioligand for in-vivo neuroimaging of DAT. | researchgate.net |
Predictive Modeling of Metabolite Formation and Activity
Computational and predictive modeling are indispensable tools for accelerating research into N-Desmethyl-benztropine and its analogs. These models operate at multiple levels, from predicting metabolic fate to simulating interactions with protein targets.
Modeling Metabolite Formation: Pharmacokinetic (PK) models are used to characterize the absorption, distribution, metabolism, and elimination (ADME) of parent compounds like benztropine and its analogs. nih.gov By integrating data from in-vitro metabolism studies (e.g., using human liver microsomes), these models can predict the rate and extent of N-Desmethyl-benztropine formation in vivo. This helps correlate the chemical structure of an analog with its metabolic profile and duration of action. nih.gov
Modeling Biological Activity: At the molecular level, computational docking and molecular dynamics simulations are used to model the binding of N-Desmethyl-benztropine to the dopamine transporter. nih.gov These models, often based on the crystal structure of homologous transporters like the bacterial leucine (B10760876) transporter (LeuT), can predict the binding pose and affinity of the ligand. nih.gov This allows researchers to understand how specific structural features, including the absence of the N-methyl group, influence the interaction with key amino acid residues in the DAT binding pocket. Such insights are crucial for the rational design of new molecules with enhanced potency and selectivity. nih.gov
Table 3: Applications of Predictive Modeling in N-Desmethyl-benztropine Research
| Modeling Technique | Application | Purpose | Reference |
| Pharmacokinetic (PK) Modeling | Characterize disposition of benztropine analogs. | Correlate structure with clearance, duration of action, and brain exposure. | nih.gov |
| Molecular Docking | Simulate ligand-protein binding. | Predict binding site and affinity of analogs at the dopamine transporter (DAT). | nih.gov |
| Site-Directed Mutagenesis | Validate computational predictions. | Identify key amino acid residues in DAT responsible for ligand binding. | nih.gov, exlibrisgroup.com |
Strategic Integration of N-DesMethyl-benztropine Hydrochloride Research into Drug Discovery Paradigms
Research on N-Desmethyl-benztropine and its parent compound is being strategically integrated into modern drug discovery programs, primarily targeting central nervous system disorders. The unique profile of benztropine analogs as potent DAT inhibitors with low stimulant properties makes them attractive lead compounds for developing treatments for substance use disorders, particularly cocaine addiction. nih.govnih.gov
The process involves several key paradigms:
Lead Identification and Optimization: N-Desmethyl-benztropine itself can be considered a lead compound. Medicinal chemists can synthesize a library of derivatives based on its core structure, systematically modifying different moieties to improve target affinity, selectivity, and pharmacokinetic properties. nih.gov The goal is to dissociate the therapeutic effects from unwanted side effects. nih.gov
Target-Oriented Discovery: The primary target is the dopamine transporter. By focusing on compounds with high selectivity for DAT over serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, researchers aim to develop medications with a more focused mechanism of action and potentially fewer off-target effects. nih.gov
Therapeutic Repurposing: Beyond addiction, the benztropine scaffold is being explored for other indications. For instance, benztropine has been evaluated for its potential to enhance remyelination and to prevent chemotherapy-induced neurotoxicity, opening new avenues for drug discovery. nih.gov
Table 4: Integration of Benztropine-Based Compounds in Drug Discovery
| Therapeutic Area | Discovery Paradigm | Lead Compound Concept | Desired Outcome | Reference |
| Cocaine Addiction | Lead Optimization | Potent DAT inhibitor with low abuse liability. | A substitute medication that reduces cocaine craving and use. | nih.gov, nih.gov |
| Parkinson's Disease | Advanced Imaging | DAT-selective radioligand. | An effective PET/SPECT tracer for early diagnosis and monitoring. | researchgate.net, nih.gov |
| Multiple Sclerosis | Therapeutic Repurposing | Remyelination-enhancing agent. | A therapy to promote the repair of damaged myelin sheaths. | nih.gov |
| Chemotherapy Side Effects | Therapeutic Repurposing | Neuroprotective agent. | Prevention of platinum-induced peripheral neuropathy. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended safe handling and storage procedures for N-DesMethyl-benztropine Hydrochloride in laboratory settings?
- Methodological Answer :
- Containment : Use mechanical methods (e.g., absorbent materials) to manage spills and avoid direct contact. Ensure proper ventilation and personal protective equipment (PPE) such as gloves and lab coats .
- Storage : Store in tightly sealed, chemically resistant containers at controlled room temperature (20–25°C) away from light and moisture. Follow EU Directive 98/24/EC for occupational safety .
- Cleanup : Collect residues in approved disposal containers and decontaminate surfaces with compatible solvents. Adhere to environmental regulations for waste disposal .
Q. Which analytical techniques are suitable for identifying and quantifying this compound in experimental samples?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Optimize parameters based on published protocols for similar tertiary amines. Example setup: C18 column (250 mm × 4.6 mm, 5 µm), UV detection at 210–260 nm, mobile phase (e.g., acetonitrile:phosphate buffer), flow rate 1.0 mL/min .
- Validation : Perform linearity (1–100 µg/mL), precision (RSD < 2%), and recovery (>95%) tests. Cross-validate with mass spectrometry (LC-MS) for structural confirmation .
Q. What regulatory frameworks must be considered when using this compound in the European Union?
- Methodological Answer :
- Compliance with Regulation (EC) No. 1907/2006 (REACH) is mandatory for registration, evaluation, and risk management.
- Follow Regulation (EC) No. 1272/2008 (CLP) for hazard classification and labeling.
- Adhere to Directive 98/24/EC for worker protection against chemical exposure .
Q. What key physicochemical properties of this compound are critical for experimental design?
- Methodological Answer :
- Molecular Properties : Formula C₂₀H₂₃NO·ClH, molecular weight 329.86 g/mol. These influence solubility (likely polar aprotic solvents) and chromatographic retention .
- Stability : Degrades under extreme pH or heat. Design experiments at neutral pH and ambient temperature to minimize hydrolysis .
Advanced Research Questions
Q. How should researchers design pharmacological studies to account for the purity and stability of this compound?
- Methodological Answer :
- Purity Assessment : Use HPLC-UV/LC-MS to verify purity (>98%). Compare retention times and spectral data against certified reference materials .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products. Use kinetic modeling to predict shelf-life .
Q. What methodologies can resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Source Analysis : Cross-check batch-specific purity certificates (CAS 25471-67-4) and storage conditions across studies .
- Experimental Replication : Standardize assays (e.g., receptor binding protocols) using identical buffer systems (pH 7.4 PBS) and temperature controls. Address inter-lab variability via blinded sample exchanges .
Q. What advanced methods are recommended for impurity profiling of this compound in research-grade samples?
- Methodological Answer :
- LC-HRMS : Resolve trace impurities (<0.1%) using high-resolution mass spectrometry. Reference pharmacopeial guidelines for impurity thresholds (e.g., EP/ICH Q3A) .
- Synthesis Artifacts : Identify desmethyl byproducts via comparative NMR (¹H/¹³C) and spiking experiments with synthetic intermediates .
Q. How can researchers ensure the stability of this compound under varying experimental conditions (e.g., temperature, pH)?
- Methodological Answer :
- Condition Screening : Perform forced degradation studies:
- Thermal Stress : 60°C for 48 hours.
- Hydrolytic Stress : pH 1–13 at 37°C for 24 hours.
- Photolytic Stress : UV light (320–400 nm) for 48 hours .
- Analytical Monitoring : Quantify degradation using stability-indicating HPLC methods. Calculate rate constants (k) and half-life (t₁/₂) to model degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
